N-[6-(benzylamino)-5-cyano-4-(methoxymethyl)-2-methylpyridin-3-yl]benzamide
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Overview
Description
N-[6-(BENZYLAMINO)-5-CYANO-4-(METHOXYMETHYL)-2-METHYL-3-PYRIDYL]BENZAMIDE is a complex organic compound with a unique structure that combines various functional groups, including a benzylamino group, a cyano group, a methoxymethyl group, and a pyridyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[6-(BENZYLAMINO)-5-CYANO-4-(METHOXYMETHYL)-2-METHYL-3-PYRIDYL]BENZAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the cyanoacetylation of amines, where substituted aryl or heteryl amines react with alkyl cyanoacetates under various conditions to yield cyanoacetamide derivatives . The reaction conditions can vary, including solvent-free methods, stirring at room temperature, or heating in the presence of specific catalysts.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[6-(BENZYLAMINO)-5-CYANO-4-(METHOXYMETHYL)-2-METHYL-3-PYRIDYL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of catalysts like nickel (Ni) or rhodium (Rh).
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, OsO4
Reduction: H2/Ni, H2/Rh, NaBH4
Substitution: Nucleophiles like RLi, RMgX, RCuLi
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-[6-(BENZYLAMINO)-5-CYANO-4-(METHOXYMETHYL)-2-METHYL-3-PYRIDYL]BENZAMIDE has a wide range of scientific research applications:
Chemistry: Used as a precursor for the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.
Medicine: Investigated for its potential therapeutic applications, such as anticancer, antiviral, and antimicrobial activities.
Industry: Utilized in the development of new materials, including polymers and advanced composites.
Mechanism of Action
The mechanism of action of N-[6-(BENZYLAMINO)-5-CYANO-4-(METHOXYMETHYL)-2-METHYL-3-PYRIDYL]BENZAMIDE involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological molecules, potentially leading to changes in cellular processes and signaling pathways .
Comparison with Similar Compounds
N-[6-(BENZYLAMINO)-5-CYANO-4-(METHOXYMETHYL)-2-METHYL-3-PYRIDYL]BENZAMIDE can be compared with other similar compounds, such as:
N-(benzothiazol-2-yl)-2-cyanoacetamide: Similar in structure but with a benzothiazole ring instead of a pyridyl group.
6-Benzylaminopurine: A synthetic cytokinin used in plant growth regulation, with a benzylamino group but different core structure.
The uniqueness of N-[6-(BENZYLAMINO)-5-CYANO-4-(METHOXYMETHYL)-2-METHYL-3-PYRIDYL]BENZAMIDE lies in its combination of functional groups and its potential for diverse applications in various fields of research.
Properties
Molecular Formula |
C23H22N4O2 |
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Molecular Weight |
386.4 g/mol |
IUPAC Name |
N-[6-(benzylamino)-5-cyano-4-(methoxymethyl)-2-methylpyridin-3-yl]benzamide |
InChI |
InChI=1S/C23H22N4O2/c1-16-21(27-23(28)18-11-7-4-8-12-18)20(15-29-2)19(13-24)22(26-16)25-14-17-9-5-3-6-10-17/h3-12H,14-15H2,1-2H3,(H,25,26)(H,27,28) |
InChI Key |
VGIOABQJPOYQKB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(=N1)NCC2=CC=CC=C2)C#N)COC)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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